N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-fluoroacetophenone is reacted with the pyrrolidinone intermediate.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the but-2-ynamide group to the fluorophenyl-pyrrolidinone intermediate. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of related compounds.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidinone ring contributes to its overall stability and bioavailability. The but-2-ynamide moiety may interact with enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[1-(4-Chlorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-[1-[1-(4-Methylphenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide: Contains a methylphenyl group, which alters its chemical and biological properties.
Uniqueness
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its interaction with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-4-15(20)18-14-9-10-19(16(14)21)11(2)12-5-7-13(17)8-6-12/h5-8,11,14H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLRCTZSUAXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1=O)C(C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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